Cas no 524941-64-8 ((11BR,11'BR)-4,4'-(1S,2S)-1,2-CYCLOHEXANEDIYLBIS[4,5-DIHYDRO-H-DINAPHTH[2,1-C:1',2'-E]AZEPINE)
![(11BR,11'BR)-4,4'-(1S,2S)-1,2-CYCLOHEXANEDIYLBIS[4,5-DIHYDRO-H-DINAPHTH[2,1-C:1',2'-E]AZEPINE structure](https://es.kuujia.com/scimg/cas/524941-64-8x500.png)
524941-64-8 structure
Nombre del producto:(11BR,11'BR)-4,4'-(1S,2S)-1,2-CYCLOHEXANEDIYLBIS[4,5-DIHYDRO-H-DINAPHTH[2,1-C:1',2'-E]AZEPINE
(11BR,11'BR)-4,4'-(1S,2S)-1,2-CYCLOHEXANEDIYLBIS[4,5-DIHYDRO-H-DINAPHTH[2,1-C:1',2'-E]AZEPINE Propiedades químicas y físicas
Nombre e identificación
-
- (11BR,11'BR)-4,4'-(1S,2S)-1,2-CYCLOHEXANEDIYLBIS[4,5-DIHYDRO-H-DINAPHTH[2,1-C:1',2'-E]AZEPINE
- (11bR,11'bR)-4,4'-(1S,2S)-1,2-Cyclohexanediylbis[4,5- dihydro-3H-dinaphth[2,1-c:1',2'-e]azepine
- (11bR,11'bR)-4,4'-(1S,2S)-1,2-Cyclohexanediylbis[4,5- dihydro-3H-dinaphth[2,1-c:1',2'-e]azepine,99%e.e.
- 3H-Dinaphth[2,1-c:1',2'-e]azepine, 4,4'-(1S,2S)-1,2-cyclohexanediylbis[4,5-dihydro-, (11bR,11'bR)- (9CI)
- (11BS,11'bS)-(1S,2S)-1,2-bis(3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]azepin-4-yl)cyclohexane
- 524941-64-8
- (11bR,11'bR)-4,4'-(1S,2S)-1,2-cyclohexanediylbis[4,5-dihydro-H-Dinaphth[2,1-c
- (11BR,11'bR)-(1S,2S)-1,2-bis(3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]azepin-4-yl)cyclohexane
-
- Renchi: 1S/C50H42N2/c1-5-15-41-33(11-1)21-25-37-29-51(30-38-26-22-34-12-2-6-16-42(34)48(38)47(37)41)45-19-9-10-20-46(45)52-31-39-27-23-35-13-3-7-17-43(35)49(39)50-40(32-52)28-24-36-14-4-8-18-44(36)50/h1-8,11-18,21-28,45-46H,9-10,19-20,29-32H2
- Clave inchi: ZVPRFVPNPUSIQF-UHFFFAOYSA-N
- Sonrisas: N1(C([H])([H])C2C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C3C=2C2C3=C([H])C([H])=C([H])C([H])=C3C([H])=C([H])C=2C1([H])[H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])N1C([H])([H])C2C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C3C=2C2C3=C([H])C([H])=C([H])C([H])=C3C([H])=C([H])C=2C1([H])[H]
Atributos calculados
- Calidad precisa: 670.334799348g/mol
- Masa isotópica única: 670.334799348g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 52
- Cuenta de enlace giratorio: 2
- Complejidad: 1040
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 6.5Ų
- Xlogp3: 12
(11BR,11'BR)-4,4'-(1S,2S)-1,2-CYCLOHEXANEDIYLBIS[4,5-DIHYDRO-H-DINAPHTH[2,1-C:1',2'-E]AZEPINE PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906124-100mg |
(11bR,11'bR)-4,4'-(1S,2S)-1,2-cyclohexanediylbis[4,5-dihydro-H-Dinaphth[2,1-c:1',2'-e]azepine |
524941-64-8 | 98% | 100mg |
¥3,186.00 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906124-25mg |
(11bR,11'bR)-4,4'-(1S,2S)-1,2-cyclohexanediylbis[4,5-dihydro-H-Dinaphth[2,1-c:1',2'-e]azepine |
524941-64-8 | 98% | 25mg |
¥1,069.20 | 2022-09-28 |
(11BR,11'BR)-4,4'-(1S,2S)-1,2-CYCLOHEXANEDIYLBIS[4,5-DIHYDRO-H-DINAPHTH[2,1-C:1',2'-E]AZEPINE Literatura relevante
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
524941-64-8 ((11BR,11'BR)-4,4'-(1S,2S)-1,2-CYCLOHEXANEDIYLBIS[4,5-DIHYDRO-H-DINAPHTH[2,1-C:1',2'-E]AZEPINE) Productos relacionados
- 2551117-52-1(4-chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido4,5-dazepine dihydrochloride)
- 2228336-05-6(2-(4-Chloro-3-nitrophenyl)-3,3,3-trifluoropropan-1-amine)
- 1805656-29-4(Ethyl 2-cyano-3-ethyl-4-iodobenzoate)
- 1553908-79-4(5-2-(pyrrolidin-1-yl)ethyl-1,2-oxazole-4-carboxylic acid)
- 7789-20-0(Deuterium Oxide, 99.8%(High purity))
- 1033443-97-8(ethyl 4-cyclopentyl-2,4-dioxobutanoate)
- 946302-13-2(N-(2-carbamoylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1807254-58-5(Ethyl 4-cyano-5-difluoromethyl-2-methoxyphenylacetate)
- 61312-84-3(4-Nitrobenzyl acetoacetate)
- 2107273-32-3(N-(m-PEG4)-N'-(PEG4-acid)-Cy5)
Proveedores recomendados
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
